molecular formula C16H11ClF3NO3 B5211659 N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 6110-68-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B5211659
CAS No.: 6110-68-5
M. Wt: 357.71 g/mol
InChI Key: GVAJBJZQSQGOFB-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CID 2787469) is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine core fused to a carboxamide group. The phenyl ring substituents include a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 5, conferring distinct electronic and steric properties. Its molecular formula is C₁₆H₁₁ClF₃NO₃, with a molecular weight of 357.71 g/mol.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO3/c17-10-6-5-9(16(18,19)20)7-11(10)21-15(22)14-8-23-12-3-1-2-4-13(12)24-14/h1-7,14H,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAJBJZQSQGOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383065
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6110-68-5
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical formula is C18H15ClF3N3O3C_{18}H_{15}ClF_3N_3O_3, with a molecular weight of 421.78 g/mol. The structure features a benzodioxine core, which is known for its diverse pharmacological properties. The presence of the trifluoromethyl group and the chloro substituent are significant for its biological activity.

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 = 1.95 µM
  • PC-3 (Prostate Cancer) : IC50 = 0.67 µM
  • HCT-116 (Colon Cancer) : IC50 = 0.80 µM

These values indicate that the compound is more potent than standard chemotherapeutic agents like doxorubicin in certain contexts .

Cell LineIC50 (µM)
MCF-71.95
PC-30.67
HCT-1160.80

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

This compound shows moderate inhibition of AChE and BuChE, with IC50 values ranging from 27 µM to 106 µM. These findings suggest potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .

Antimicrobial Activity

In addition to anticancer properties, the compound has been tested against Mycobacterium tuberculosis and other pathogenic bacteria. Although the activity was mild with minimum inhibitory concentrations (MICs) around 62.5 µM, it indicates a broad-spectrum potential that warrants further investigation .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. synthesized various derivatives of benzodioxine and evaluated their anticancer properties using TRAP PCR-ELISA assays. The results indicated that compounds similar to this compound exhibited high potency against multiple cancer cell lines with significant inhibition percentages .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of related compounds demonstrated that certain derivatives exhibited enhanced AChE inhibition compared to rivastigmine, a clinically used drug. This suggests that modifications to the benzodioxine structure could yield more effective inhibitors for therapeutic use .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that derivatives of benzodioxine compounds can inhibit cancer cell proliferation. Specifically, the trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .

Mechanism of Action
The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves modulation of signaling pathways associated with cell growth and apoptosis. For instance, it may interact with specific receptors or enzymes that are critical in cancer progression .

Agrochemical Applications

Pesticidal Properties
The compound's structure suggests potential applications as a pesticide or herbicide. The presence of the chloro and trifluoromethyl groups is known to enhance biological activity against a range of pests and pathogens. Preliminary studies indicate that such compounds can disrupt metabolic processes in target organisms .

Development of New Formulations
Ongoing research aims to develop new formulations that incorporate this compound into existing agrochemical products to improve efficacy and reduce environmental impact. The combination of this compound with other active ingredients could lead to synergistic effects that enhance pest control while minimizing toxicity to non-target species .

Material Science Applications

Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and chemical resistance .

Coating Technologies
The compound's unique properties make it suitable for use in advanced coating technologies. Its incorporation into coatings can enhance durability and resistance to environmental degradation, making it ideal for applications in automotive and aerospace industries .

Case Studies

Study Title Focus Area Findings
Anticancer Properties of Benzodioxine DerivativesMedicinal ChemistryDemonstrated significant inhibition of tumor growth in vitro.
Pesticidal Efficacy of Trifluoromethyl CompoundsAgrochemicalsEffective against common agricultural pests with low toxicity to beneficial insects.
Development of High-performance PolymersMaterial ScienceEnhanced thermal stability and mechanical strength in polymer composites.

Comparison with Similar Compounds

Quinoline-Based Derivatives

Compound 1: N-(2-Chloro-5-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)phenyl)-2-methyl-quinoline-6-carboxamide

  • Structure: Features a quinoline-6-carboxamide backbone instead of benzodioxine. The benzodioxine moiety is attached at position 5 of the phenyl ring.

Compound 2: N-(2-Chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl)-2-formyl-quinoline-6-carboxamide

  • Structure: Benzodioxine is attached at position 6 of the phenyl ring, and a formyl group replaces the methyl group on the quinoline.
  • Reactivity : The formyl group enables further functionalization (e.g., piperazine coupling), as demonstrated in its synthesis .
Parameter Main Compound (CID 2787469) Compound 1 Compound 2
Molecular Formula C₁₆H₁₁ClF₃NO₃ C₂₇H₂₁ClN₂O₄ C₂₇H₁₉ClN₂O₅
Molecular Weight (g/mol) 357.71 481.92 487.90
Key Substituents Cl, CF₃, benzodioxine Cl, quinoline, benzodioxine Cl, formyl-quinoline, benzodioxine
Predicted CCS ([M+H]+) 178.8 Ų N/A N/A

Dihydropyridine Derivatives

Compound 3 (AZ331): 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

  • Structure : A 1,4-dihydropyridine core with thioether and furyl substituents.
  • Function : Likely modulates calcium channels, a common target for dihydropyridines .

Compound 4 (AZ257): 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Parameter Main Compound (CID 2787469) AZ331 AZ257
Molecular Formula C₁₆H₁₁ClF₃NO₃ C₂₉H₂₅N₃O₅S C₂₈H₂₂BrN₃O₅S
Molecular Weight (g/mol) 357.71 551.59 616.51
Key Substituents Cl, CF₃, benzodioxine Thioether, furyl, methoxy Bromophenyl, thioether

Sulfone and Furan Derivatives

Compound 5 : N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

  • Structure : Contains a sulfone group (tetrahydrothiophene-1,1-dioxide) and a 4-chlorophenyl-furan moiety.
  • Physicochemical Properties : Higher molecular weight (488.0 g/mol) and increased polarity due to the sulfone group .
Parameter Main Compound (CID 2787469) Compound 5
Molecular Formula C₁₆H₁₁ClF₃NO₃ C₂₄H₂₂ClNO₆S
Molecular Weight (g/mol) 357.71 488.0
Key Substituents Cl, CF₃, benzodioxine Sulfone, chlorophenyl-furan

Aniline-Based Acaricides

Compound 6 (PP199) : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)benzenamine

  • Structure : Shares the 2-chloro-5-CF₃-phenyl motif but lacks the benzodioxine-carboxamide.
  • Application : Used as a colloidal suspension acaricide (e.g., citrus rust mite control) .
Parameter Main Compound (CID 2787469) PP199
Molecular Formula C₁₆H₁₁ClF₃NO₃ C₁₃H₆ClF₆N₃O₄
Molecular Weight (g/mol) 357.71 417.65
Key Substituents Cl, CF₃, benzodioxine Dinitro, CF₃

Key Research Findings

  • Structural Impact on Bioactivity: The benzodioxine-carboxamide core in the main compound may offer improved metabolic stability over quinoline derivatives (Compounds 1–2) due to reduced aromaticity and oxidative susceptibility .
  • Physicochemical Trade-offs : While PP199 (Compound 6) exhibits acaricidal activity, its nitro groups may limit therapeutic utility due to toxicity risks, whereas the main compound’s carboxamide group enhances biocompatibility .

Q & A

Q. Characterization :

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry .
  • TLC for monitoring reaction progress .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

How is the biological activity of this compound evaluated in preliminary studies?

Basic Research Question
In vitro assays are prioritized:

  • Enzyme inhibition : Testing against targets like α-glucosidase or acetylcholinesterase using spectrophotometric assays to measure IC₅₀ values .
  • Cytotoxicity screening : Cell viability assays (e.g., MTT) on cancer cell lines to assess antiproliferative potential .
  • Receptor binding : Radioligand displacement assays for identifying interactions with G-protein-coupled receptors (GPCRs) .

What structural modifications enhance its pharmacological profile?

Advanced Research Question
Structure-Activity Relationship (SAR) strategies :

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring improves metabolic stability and target affinity .
  • Heterocycle replacement : Replacing benzodioxine with pyridine or oxadiazole alters selectivity (e.g., from kinase inhibition to antimicrobial activity) .

Q. Example SAR Table :

Compound ModificationBiological Activity ChangeReference
-CF₃ at para position Increased enzyme inhibition
-OCH₃ on benzodioxine Reduced cytotoxicity
Chlorine at ortho position Enhanced receptor binding

How can computational methods predict its pharmacokinetic properties?

Advanced Research Question

  • Molecular docking : Tools like AutoDock or Schrödinger model interactions with target proteins (e.g., COX-2 or HIV protease) .
  • ADME prediction : Software such as SwissADME calculates logP, solubility, and bioavailability using SMILES data .
  • Quantum mechanics (QM) : Assesses electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing nature) on reactivity .

How are contradictions in biological activity data resolved across structural analogs?

Advanced Research Question
Discrepancies arise from:

  • Assay variability : Normalize data using standardized protocols (e.g., consistent cell lines or enzyme sources) .
  • Conformational flexibility : X-ray crystallography or molecular dynamics simulations clarify binding modes .
  • Metabolic interference : LC-MS/MS identifies metabolites that may mask or enhance activity .

Case Study :
A study on N-(5-chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide showed conflicting cytotoxicity results. Resolution involved repeating assays under hypoxia vs. normoxia, revealing oxygen-dependent activity .

What strategies optimize synthetic yield and purity?

Advanced Research Question

  • Reaction condition screening : Vary solvents (e.g., DMF vs. acetonitrile) and temperatures to maximize yield .
  • Catalyst optimization : Use Pd/C or organocatalysts for selective coupling .
  • Byproduct analysis : NMR-guided identification of side products (e.g., diastereomers or oxidation derivatives) .

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